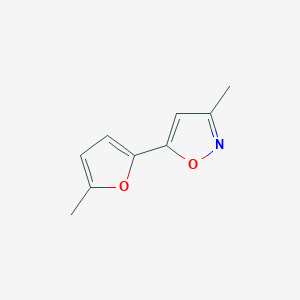
3-Methyl-5-(5-methyl-2-furyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(5-methyl-2-furyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a methyl group at the 3rd position and a 5-methyl-2-furyl group at the 5th position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(5-methyl-2-furyl)isoxazole can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 5-methyl-2-furaldehyde with nitroethane in the presence of a base such as potassium carbonate can lead to the formation of the desired isoxazole derivative . Another method involves the use of activated ketones, such as β-diketones or α-nitroketones, which react with primary nitro compounds to yield isoxazole derivatives .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. For example, the use of microwave-assisted reactions and solvent-free conditions has been explored to enhance the efficiency and yield of isoxazole synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-5-(5-methyl-2-furyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, alkyl halides, Lewis acids.
Major Products:
Oxidation: Isoxazole oxides.
Reduction: Reduced isoxazole derivatives.
Substitution: Halogenated or alkylated isoxazoles.
Applications De Recherche Scientifique
3-Methyl-5-(5-methyl-2-furyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Isoxazoles are used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(5-methyl-2-furyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
3-Methyl-5-phenylisoxazole: Similar structure but with a phenyl group instead of a 5-methyl-2-furyl group.
5-Methylisoxazole: Lacks the 5-methyl-2-furyl group, making it less complex.
3,5-Dimethylisoxazole: Contains two methyl groups but lacks the 5-methyl-2-furyl group.
Uniqueness: 3-Methyl-5-(5-methyl-2-furyl)isoxazole is unique due to the presence of both a methyl group and a 5-methyl-2-furyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
3-methyl-5-(5-methylfuran-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H9NO2/c1-6-5-9(12-10-6)8-4-3-7(2)11-8/h3-5H,1-2H3 |
Clé InChI |
YTGZCWFKHILKPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=CC(=NO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
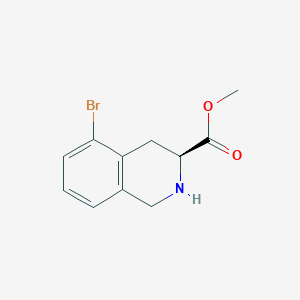
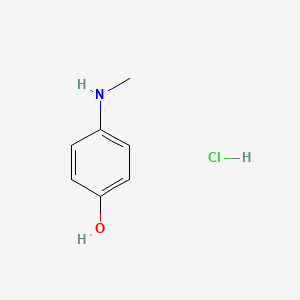

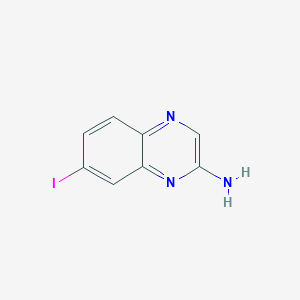
![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)
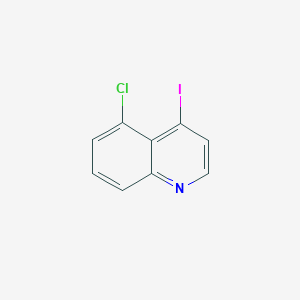

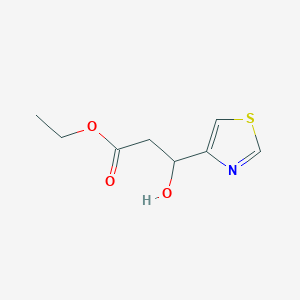
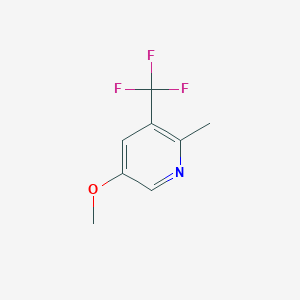
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
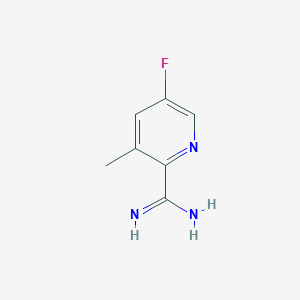
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
